2-Bromo-1,3-bis(methoxymethyl)benzene
Overview
Description
2-Bromo-1,3-bis(methoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of benzene, where two methoxymethyl groups and one bromine atom are substituted at the 1, 3, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1,3-bis(methoxymethyl)benzene typically involves the bromination of 1,3-bis(methoxymethyl)benzene. The reaction is carried out using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 2-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Oxidation Reactions: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in an aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of 2-hydroxy-1,3-bis(methoxymethyl)benzene or 2-amino-1,3-bis(methoxymethyl)benzene.
Oxidation: Formation of 2-bromo-1,3-bis(formyl)benzene or 2-bromo-1,3-bis(carboxylic acid)benzene.
Reduction: Formation of 2-bromo-1,3-bis(hydroxymethyl)benzene.
Scientific Research Applications
2-Bromo-1,3-bis(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated aromatic compounds. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-bis(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the methoxymethyl groups are oxidized through a series of electron transfer steps, leading to the formation of aldehydes or carboxylic acids.
Comparison with Similar Compounds
Bromobenzene (C6H5Br): A simpler brominated benzene derivative with a single bromine atom.
1,3-Bis(methoxymethyl)benzene (C10H14O2): A non-brominated analog with two methoxymethyl groups.
2-Bromo-1,3-bis(bromomethyl)benzene (C8H7Br3): A compound with two bromomethyl groups and one bromine atom.
Uniqueness: 2-Bromo-1,3-bis(methoxymethyl)benzene is unique due to the presence of both bromine and methoxymethyl groups on the benzene ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The methoxymethyl groups provide electron-donating effects, while the bromine atom offers a site for further functionalization through substitution reactions.
Properties
IUPAC Name |
2-bromo-1,3-bis(methoxymethyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-12-6-8-4-3-5-9(7-13-2)10(8)11/h3-5H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMPHOHXSLNPRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)COC)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341010 | |
Record name | 2-Bromo-1,3-bis(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65654-53-7 | |
Record name | 2-Bromo-1,3-bis(methoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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